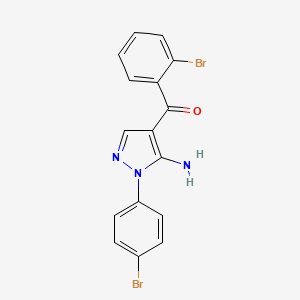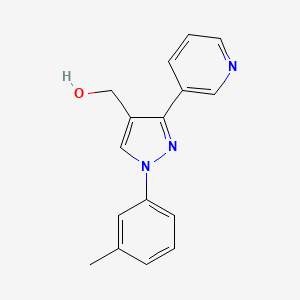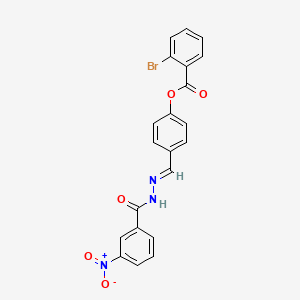![molecular formula C19H19N5O2 B12028446 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 452089-86-0](/img/structure/B12028446.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a hydrazide group through a methoxyphenyl allylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Preparation of the hydrazide: The hydrazide group is introduced by reacting the benzo[d][1,2,3]triazole derivative with hydrazine or a hydrazine derivative.
Coupling with the methoxyphenyl allylidene: The final step involves the condensation of the hydrazide with 3-(2-methoxyphenyl)allylidene under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.
作用機序
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and exhibit similar chemical properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group that show comparable reactivity and applications.
Hydrazide derivatives: Molecules containing the hydrazide functional group, which are often used in similar synthetic and biological contexts.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in various research fields.
特性
CAS番号 |
452089-86-0 |
|---|---|
分子式 |
C19H19N5O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C19H19N5O2/c1-26-18-11-5-2-7-15(18)8-6-13-20-22-19(25)12-14-24-17-10-4-3-9-16(17)21-23-24/h2-11,13H,12,14H2,1H3,(H,22,25)/b8-6+,20-13+ |
InChIキー |
HICHQUGAMVZNPL-XIXYXBKTSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
正規SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)



![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)

![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028433.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028439.png)
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12028441.png)
